![molecular formula C14H22ClN3S B2982129 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine CAS No. 882747-93-5](/img/structure/B2982129.png)
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine
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Overview
Description
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine (CTMP) is an organic compound belonging to the piperidine family. It has a wide range of applications in the scientific and medical fields due to its unique properties. CTMP has been used in a variety of synthetic processes, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazole derivatives have been reported to exhibit significant antitumor and cytotoxic activities. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on human tumor cell lines, including prostate cancer .
Analgesic and Anti-inflammatory Activities
Some thiazole compounds have shown notable analgesic and anti-inflammatory activities in pharmacological testing .
Synthesis of Medicinally Relevant Molecules
Thiazoles serve as a significant platform in various medicinally relevant molecules, such as anticancer medicines like dabrafenib, dasatinib, patellamide A, ixabepilone, and epothilone .
Microwave-Assisted Synthesis
Thiazole derivatives can be synthesized using microwave-assisted methods, which may offer advantages in terms of yield and reaction time .
Mechanism of Action
- Thiazoles have been found in various biologically active compounds, such as antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), antifungal drugs (e.g., Abafungin), and antineoplastic drugs (e.g., Tiazofurin) .
Target of Action
Pharmacokinetics
- Not available. Not available. Not available .
properties
IUPAC Name |
2-chloro-5-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3S/c15-14-16-10-13(19-14)11-17-8-4-12(5-9-17)18-6-2-1-3-7-18/h10,12H,1-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIOCSOWDJNAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CN=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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